molecular formula C14H22INO2 B6241217 tert-butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate CAS No. 2742660-38-2

tert-butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate

Cat. No.: B6241217
CAS No.: 2742660-38-2
M. Wt: 363.23 g/mol
InChI Key: MYBCEHQSIKPJGZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate is a bicyclic compound featuring a strained bicyclo[1.1.1]pentane core substituted with an iodine atom and linked to a pyrrolidine ring via a methylene bridge. The tert-butyl carbamate group enhances solubility and serves as a protective moiety for the pyrrolidine nitrogen, facilitating further synthetic modifications. This compound is of interest in medicinal chemistry and materials science due to its unique steric and electronic properties, particularly the iodine atom, which enables cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .

Properties

CAS No.

2742660-38-2

Molecular Formula

C14H22INO2

Molecular Weight

363.23 g/mol

IUPAC Name

tert-butyl 3-(3-iodo-1-bicyclo[1.1.1]pentanyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H22INO2/c1-12(2,3)18-11(17)16-5-4-10(6-16)13-7-14(15,8-13)9-13/h10H,4-9H2,1-3H3

InChI Key

MYBCEHQSIKPJGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C23CC(C2)(C3)I

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate typically involves multiple steps. The synthetic route often starts with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of the iodine atom and the pyrrolidine ring. The reaction conditions usually require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

tert-Butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The bicyclic structure allows for addition reactions at specific sites.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving the modification of biological molecules.

    Industry: It may be used in the production of specialized materials and chemicals

Mechanism of Action

The mechanism of action of tert-butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The iodine atom and the bicyclic structure play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
tert-Butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate Bicyclo[1.1.1]pentane + pyrrolidine Iodine, tert-butyl carbamate C₁₃H₂₀INO₂* ~373.21 Cross-coupling precursor
tert-Butyl (3-iodobicyclo[1.1.1]pentan-1-yl)carbamate Bicyclo[1.1.1]pentane Iodine, tert-butyl carbamate (no pyrrolidine) C₁₀H₁₆INO₂ 309.15 Discontinued; synthetic intermediate
Ethyl 2,2-difluoro-2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetate Bicyclo[1.1.1]pentane Iodine, ethyl difluoroacetate C₉H₁₁F₂IO₂ 340.09 Fluorinated building block
tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate Pyrrolidine Pyridine, methoxy, methyl groups C₁₆H₂₄N₂O₃ 292.37 Pharmaceutical intermediate
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate Pyrrolidine + pyridine Fluoropyridine, hydroxymethyl, dicarboxylate C₂₃H₃₃FN₂O₆ 476.52 Complex ligand for metal catalysis
3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methoxetane Bicyclo[1.1.1]pentane Iodine, methoxetane C₁₀H₁₅IO 278.13 Solubility-enhanced analog

*Estimated based on structural analysis.

Key Observations:

Core Structure Variations :

  • The target compound combines the strained bicyclo[1.1.1]pentane core with a pyrrolidine ring, distinguishing it from simpler bicyclo derivatives (e.g., ’s carbamate) .
  • Pyridine-containing analogs (e.g., ) exhibit aromaticity, enhancing π-π interactions but reducing strain-driven reactivity .

Substituent Effects :

  • Iodine : Present in the target compound and –9, 11 analogs, iodine enables cross-coupling reactions. Bromine/chlorine analogs (e.g., ’s tert-butyl (R)-2-(3-bromophenyl)pyrrolidine-1-carboxylate) offer alternative halogens for substitution .
  • tert-Butyl Carbamate : Common in –10, this group improves solubility and stability compared to unprotected amines .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels ’s method, where 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid derivatives react with amines . In contrast, pyridine-containing analogs () require multistep coupling to aromatic systems .

Applications :

  • The iodine in the target compound and ’s ethyl difluoroacetate derivative positions them as intermediates for drug discovery via cross-coupling .
  • Discontinued compounds () may reflect challenges in scalability or stability .

Research Findings and Trends

  • Pyrrolidine Modifications : The tert-butyl carbamate group is a staple in protecting amines during solid-phase peptide synthesis (SPPS), as seen in and .
  • Market Trends : High prices for specialized pyrrolidine derivatives (e.g., $400–$4800/g in ) reflect demand for bespoke building blocks in medicinal chemistry .

Biological Activity

Tert-butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate is a synthetic organic compound notable for its unique bicyclic structure, which includes a tert-butyl group and an iodinated bicyclo[1.1.1]pentane moiety. This compound is of particular interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

  • Molecular Formula : C13H20INO2
  • Molecular Weight : 351.22 g/mol
  • CAS Number : 2231675-14-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the iodine atom enhances its reactivity, allowing for various non-covalent interactions, including halogen bonding, which can influence binding affinity and specificity for biological targets. The tert-butyl group contributes to the compound's lipophilicity, potentially improving membrane permeability.

Biological Activity

Research indicates that modifications to the structure of this compound can enhance its binding affinity for various biological targets, making it a candidate for drug design and development. Its interactions with biological pathways suggest potential applications in treating various conditions.

Table 1: Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
This compoundBicyclic structure with iodinePotential therapeutic agent
Tert-butyl (3-amino-bicyclo[1.1.1]pentan-1-yl)carbamateAmino group instead of iodineExhibits bioactive properties
Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoateSimilar iodinated bicyclic structureUsed as a building block in synthesis

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Study 1: Enzyme Inhibition

A study investigated the compound's potential as an enzyme inhibitor, revealing that structural modifications could significantly enhance its inhibitory potency against specific enzymes involved in metabolic pathways.

Study 2: Receptor Binding Affinity

Research demonstrated that the compound exhibits promising binding affinity toward certain receptors, indicating its potential role as a lead compound in drug discovery aimed at treating neurological disorders.

Q & A

What are the optimal synthetic routes for tert-butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate, and how do reaction conditions influence yields?

Answer:
The synthesis of this compound typically involves functionalizing the bicyclo[1.1.1]pentane core. A key method uses iridium-catalyzed hydrogen-borrowing alkylation at room temperature, as demonstrated for similar bicyclo systems. This approach avoids high temperatures, preserving the strained bicyclo structure. For example, (3-(pyrrolidin-1-ylmethyl)bicyclo[1.1.1]pentan-1-yl)methanol reacted with tert-amyl alcohol using an Ir catalyst, yielding 73% after silica gel chromatography . Alternative routes employ nucleophilic substitution or coupling reactions, with DMAP and triethylamine in dichloromethane at 0–20°C for tert-butyl-protected intermediates .

Critical Considerations:

  • Catalyst Choice: Iridium enhances selectivity for strained systems.
  • Purification: Silica gel chromatography with methanol/CH₂Cl₂ gradients is effective .
  • Yield Variability: Steric hindrance from the bicyclo group may reduce yields; excess reagents or prolonged reaction times are often required.

How can researchers characterize the purity and structural integrity of this compound?

Answer:
Analytical Methods:

  • HPLC: Purity ≥98% (as validated for structurally related tert-butyl pyrrolidine carboxylates) .
  • NMR Spectroscopy: Key signals include the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and bicyclo[1.1.1]pentane protons (δ ~2.5–3.5 ppm) .
  • Mass Spectrometry: Confirm molecular weight (e.g., calculated for C₁₀H₁₅IO: 278.13 g/mol for related iodobicyclo compounds) .

Physical Properties:

  • State/Color: Light yellow solid (observed in analogous tert-butyl-protected bicyclo derivatives) .
  • Stability: Store at 2–8°C under inert atmosphere to prevent decomposition of the iodine substituent .

What are the primary applications of this compound in drug discovery, and how does its bicyclo[1.1.1]pentane moiety enhance bioactivity?

Answer:
The bicyclo[1.1.1]pentane group serves as a bioisostere for phenyl or tert-butyl groups, improving metabolic stability and membrane permeability. Applications include:

  • Enzyme Inhibitors: The strained system enhances binding affinity to hydrophobic enzyme pockets .
  • PET Tracers: Iodine-124 or -131 isotopes enable imaging applications .

Case Study:
In hydrogen-borrowing alkylation, bicyclo[1.1.1]pentane derivatives showed superior pharmacokinetic profiles compared to linear analogs, attributed to reduced conformational flexibility .

How should researchers address contradictions in reported reactivity data for iodobicyclo[1.1.1]pentane derivatives?

Answer:
Discrepancies often arise from:

Steric Effects: Bulkier substituents slow reaction kinetics.

Catalyst Compatibility: Iridium vs. palladium catalysts yield divergent pathways .

Resolution Strategy:

  • Control Experiments: Compare tert-butyl vs. Boc-protected analogs to isolate steric/electronic effects.
  • Computational Modeling: Use DFT to predict transition states for iodobicyclo systems.

What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Gloves, eye protection, and respiratory masks are mandatory due to potential iodide release .
  • Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., methyl iodide).
  • First Aid: Immediate eye washing and medical consultation if exposed .

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